molecular formula C11H17FN4 B3351848 3-Fluoro-4-(4-methylpiperazin-1-yl)benzene-1,2-diamine CAS No. 402948-23-6

3-Fluoro-4-(4-methylpiperazin-1-yl)benzene-1,2-diamine

Cat. No. B3351848
Key on ui cas rn: 402948-23-6
M. Wt: 224.28 g/mol
InChI Key: KOZRFVAOQYOQPI-UHFFFAOYSA-N
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Patent
US07728010B2

Procedure details

A reaction tube was charged with a suspension of 1 (270 mg, 0.9 mmol) and Lindlar catalyst (192 mg, 10 mol %) in methanol (5 mL), and was then placed on a Parr shaker. The was reaction pressurized with H2 (60 psi) and maintained for 1 h. The reaction was filtered through Celite and the remained solids were washed with methanol. The combined organics were concentrated to give 2 as a brown semi-solid which was carried forward without further purification LCMS m/z 273.3 (MH+), tR=1.56 min.
Name
1
Quantity
270 mg
Type
reactant
Reaction Step One
Name
Lindlar catalyst
Quantity
192 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([N:8]2[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]2)=[CH:6][CH:5]=[C:4]([N+:15]([O-])=O)[C:3]=1[NH2:18]>[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].CO>[F:1][C:2]1[C:7]([N:8]2[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]2)=[CH:6][CH:5]=[C:4]([NH2:15])[C:3]=1[NH2:18] |f:1.2.3.4|

Inputs

Step One
Name
1
Quantity
270 mg
Type
reactant
Smiles
FC1=C(C(=CC=C1N1CCN(CC1)C)[N+](=O)[O-])N
Name
Lindlar catalyst
Quantity
192 mg
Type
catalyst
Smiles
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The was reaction
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Celite
WASH
Type
WASH
Details
the remained solids were washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined organics were concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1N1CCN(CC1)C)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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